

CAY10465: A Technical Guide to Toxicological Assessment

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Compound of Interest

Compound Name: CAY 10465

Cat. No.: B15603190

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Introduction

CAY10465 is a synthetic, resveratrol-based compound that acts as a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR).^[1] The AhR is a ligand-activated transcription factor involved in regulating a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell differentiation. Given its potent AhR activity, a thorough toxicological evaluation of CAY10465 is imperative for any potential therapeutic or research application. This technical guide provides a comprehensive overview of the key considerations and methodologies for assessing the toxicological profile of CAY10465. Due to the limited availability of direct toxicological data for CAY10465, this guide also draws upon the known toxicological profile of resveratrol and its analogs to provide an inferred safety assessment, which should be confirmed by specific studies.

Core Concepts in the Toxicology of AhR Agonists

Activation of the AhR signaling pathway is a critical consideration in the toxicology of compounds like CAY10465. The canonical pathway involves the binding of a ligand to the AhR in the cytoplasm, followed by nuclear translocation and dimerization with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.

While this pathway is crucial for the detoxification of certain xenobiotics, persistent activation by potent agonists can lead to a range of toxicological effects. Therefore, the toxicological assessment of CAY10465 must consider endpoints related to both on-target (AhR-mediated) and off-target effects.

Inferred Toxicological Profile from Resveratrol and its Analogs

CAY10465 is a resveratrol-based stilbenoid.^[1] Resveratrol, a naturally occurring polyphenol, has been extensively studied for its potential health benefits and has a well-characterized safety profile. While direct extrapolation of toxicity data is not a substitute for specific testing, the information on resveratrol provides a valuable starting point for predicting the potential toxicities of CAY10465.

Quantitative Data on Resveratrol and Related Compounds

Parameter	Compound	Species/System	Value	Reference
No-Observed-Adverse-Effect Level (NOAEL)	trans-Resveratrol	Rat (28-day study)	300 mg/kg/day	[2]
No-Observed-Adverse-Effect Level (NOAEL)	trans-Resveratrol	Rat (90-day study)	750 mg/kg/day	[3]
No-Observed-Adverse-Effect Level (NOAEL)	trans-Resveratrol	Dog (90-day study)	600 mg/kg/day	[3]
IC50 (Cytotoxicity)	3,4,4'5'-tetramethoxystilbene (DMU-212)	A-2780 ovarian cancer cells	0.71 μ M	[4]
IC50 (Cytotoxicity)	3,4,4'5'-tetramethoxystilbene (DMU-212)	SKOV-3 ovarian cancer cells	11.51 μ M	[4]

Key Toxicological Findings for Resveratrol:

- **Genotoxicity:** Trans-resveratrol has shown some evidence of genotoxicity in in-vitro studies, including the induction of micronuclei and chromosomal aberrations in Chinese hamster lung (CHL) fibroblasts at concentrations of 10-20 µg/mL.[2][3] However, a highly purified preparation of resveratrol was negative in the Ames test.[3] Another resveratrol analogue, HS-1793, did not show mutagenic potential in the bacterial reverse mutation assay.[5]
- **Systemic Toxicity:** In animal studies, resveratrol has demonstrated a low level of systemic toxicity. A 28-day study in rats showed no adverse effects at doses up to 3000 mg/kg/day, with the exception of slight hemolytic anemia in males at the highest dose.[3] A 90-day study in rats established a NOAEL of 750 mg/kg/day.[3] In dogs, a 90-day study established a NOAEL of 600 mg/kg/day, with decreased body weight observed at higher doses.[3]

Recommended Experimental Protocols for Toxicological Assessment of CAY10465

A tiered approach to toxicity testing is recommended, starting with in-vitro assays and progressing to in-vivo studies as necessary.

In Vitro Toxicity Studies

4.1.1. Cytotoxicity Assays

- **Objective:** To determine the concentration of CAY10465 that causes a 50% reduction in cell viability (IC50).
- **Methodology:**
 - **Cell Lines:** A panel of relevant human cell lines should be used, including liver (e.g., HepG2), kidney (e.g., HEK293), and immune cells (e.g., Jurkat).
 - **Treatment:** Cells are seeded in 96-well plates and treated with a range of CAY10465 concentrations for 24, 48, and 72 hours.
 - **Viability Assessment:** Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

- Data Analysis: The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

4.1.2. Genotoxicity Assays

- Objective: To assess the potential of CAY10465 to induce DNA damage and mutations.
- Methodologies:
 - Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations. The assay should be conducted with and without metabolic activation (S9 fraction).
 - In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes). Cells are treated with CAY10465, and the formation of micronuclei is quantified.
 - Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA strand breaks in individual cells.

4.1.3. Cytochrome P450 Induction

- Objective: To determine if CAY10465 induces the expression of CYP1A1 and other AhR-regulated genes.
- Methodology:
 - Cell Line: Human hepatocytes or a suitable liver cell line (e.g., HepG2) are used.
 - Treatment: Cells are treated with various concentrations of CAY10465.
 - Analysis: Gene expression levels of CYP1A1, CYP1A2, and CYP1B1 are quantified using real-time quantitative PCR (RT-qPCR). Enzyme activity can be assessed using specific substrate assays.

In Vivo Toxicity Studies

In vivo studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

4.2.1. Acute Oral Toxicity Study (e.g., OECD Guideline 423)

- Objective: To determine the acute toxic effects of a single oral dose of CAY10465 and to estimate the median lethal dose (LD50).
- Methodology:
 - Animal Model: Typically, rodents (rats or mice) are used.
 - Dosing: A single dose of CAY10465 is administered by oral gavage. A stepwise procedure with a limited number of animals at each step is used.
 - Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - Necropsy: A gross necropsy is performed on all animals at the end of the study.

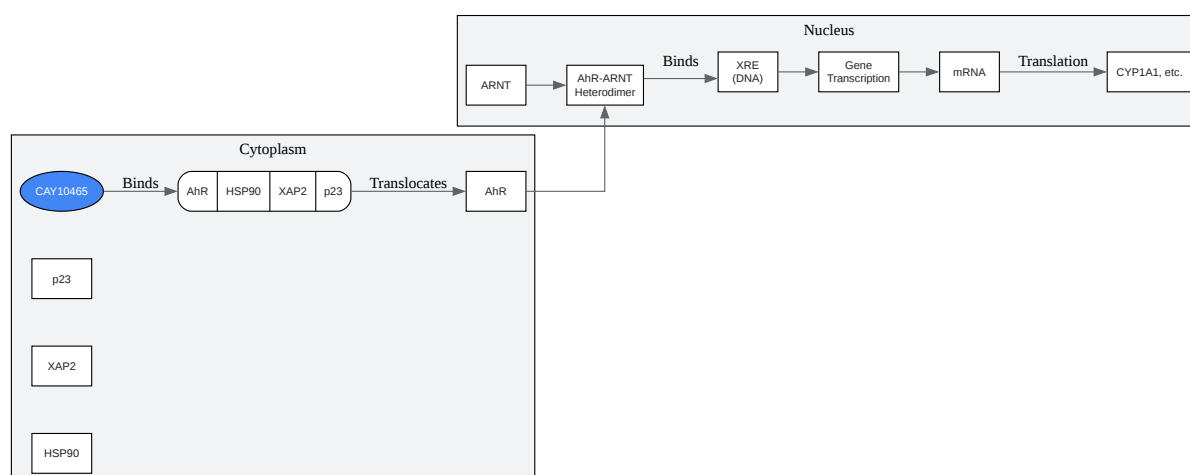
4.2.2. Repeated Dose Toxicity Study (e.g., OECD Guideline 407 - 28-Day Study)

- Objective: To evaluate the toxic effects of repeated oral administration of CAY10465 over a 28-day period and to determine a NOAEL.
- Methodology:
 - Animal Model: Rodents are typically used.
 - Dosing: CAY10465 is administered daily by oral gavage for 28 days at three or more dose levels. A control group receives the vehicle only.
 - Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
 - Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.

- Histopathology: A full necropsy is performed, and major organs and tissues are collected, weighed, and examined microscopically.

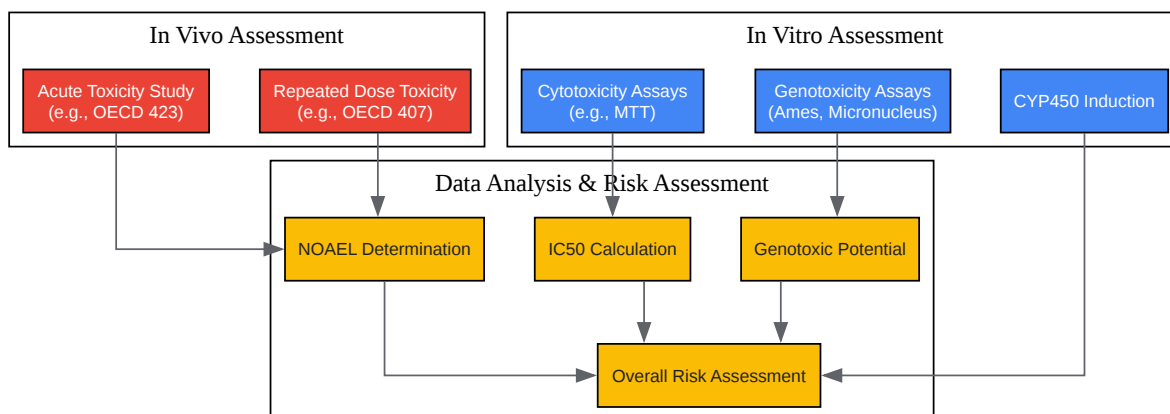
Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by CAY10465.



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Caption: General workflow for the toxicological assessment of a novel compound like CAY10465.

Conclusion

While specific toxicological data for CAY10465 is not readily available in the public domain, its identity as a potent AhR agonist necessitates a thorough safety evaluation. The toxicological profile of resveratrol and its analogs provides a preliminary framework for anticipating potential hazards. A comprehensive assessment of CAY10465 should follow a structured approach, beginning with in-vitro assays to evaluate cytotoxicity, genotoxicity, and AhR-mediated gene induction, followed by well-designed in-vivo studies to determine systemic toxicity and establish a safe exposure level. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to comprehensively characterize the toxicological potential of CAY10465.

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